Enhanced CCK2 Receptor Affinity Driven by 5-Bromo Indole Substitution
The 5-bromo substitution on the indole ring of LY225910 significantly enhances CCK2 receptor binding affinity compared to the unsubstituted progenitor. The progenitor compound (2-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4(3H)-quinazolinone) exhibits an IC50 of 670 nM [1]. In contrast, LY225910, which incorporates a 5-bromo group on the indole and an isopropoxy group on the 3-phenyl ring, achieves an IC50 of 9.3 nM [2]. This represents a 72-fold improvement in potency, underscoring the critical role of the 5-bromo substitution for high-affinity CCK2 receptor engagement.
| Evidence Dimension | CCK2 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 9.3 nM |
| Comparator Or Baseline | Unsubstituted progenitor (2-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4(3H)-quinazolinone): IC50 = 670 nM |
| Quantified Difference | 72-fold improvement in affinity for LY225910 |
| Conditions | Inhibition of [125I]-CCK-8 sulfate binding to CCK-B receptors in mouse brain membranes |
Why This Matters
Researchers requiring high-affinity CCK2 receptor blockade for sensitive assays or in vivo studies should prioritize LY225910 over unsubstituted quinazolinone analogs to ensure robust target engagement.
- [1] BindingDB. (n.d.). BDBM50006837: 2-[2-(1H-Indol-3-yl)-ethyl]-3-phenyl-3H-quinazolin-4-one. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50006837 View Source
- [2] Yu, M. J., McCowan, J. R., Mason, N. R., Deeter, J. B., & Mendelsohn, L. G. (1992). Synthesis and X-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands. Journal of Medicinal Chemistry, 35(14), 2534-2542. View Source
